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molecular formula C3H3F3 B1201522 3,3,3-Trifluoropropene CAS No. 677-21-4

3,3,3-Trifluoropropene

Cat. No. B1201522
M. Wt: 96.05 g/mol
InChI Key: FDMFUZHCIRHGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434712B2

Procedure details

A 250 mL three-neck round bottomed flask was charged with toluene (81 mL) and cooled to <−50° C. with a dry ice/acetone bath. 3,3,3-Trifluoropropene (10.28 g, 107.0 mmol) was bubbled into the solvent and the ice bath was removed. 3-Mercaptopropionic acid (9.200 g, 86.70 mmol) and 2,2-dimethoxy-2-phenylacetophenone (1.070 g, 4.170 mmol) was added and the long wave light (366 nm, 4 watt UVP lamp) was turned on (Starting temperature: −24° C.). The reaction reached a high temperature of 27.5° C. due to heat from the lamp. The reaction was stirred with the black light on for 4 hours. After 4 hours the black light was turned off and the reaction concentrated by rotary evaporation (41° C., 6 mm Hg) giving a pale yellow oil (18.09 g, 51:1 linear:branched isomer, 90 wt % linear isomer by GC internal standard assay, 16.26 g active, 93%). The crude material was dissolved in 10% sodium hydroxide w/w (37.35 g) and was washed with toluene (30 mL) to remove non-polar impurities. The aqueous layer was acidified to pH˜2-3 with hydrochloric acid (2 N, 47.81 g) and was extracted with toluene (50 mL). The organic layer was washed with water (40 mL) and dried over magnesium sulfate, filtered, and concentrated by rotary evaporation giving a pale yellow oil (14.15 g, 34:1 linear:branched isomer, 94 wt % linear isomer by GC internal standard assay, 13.26 g active, 76%).
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
10.28 g
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Three
Quantity
1.07 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[F:8][C:9]([F:13])([F:12])[CH:10]=[CH2:11].[SH:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18].COC(OC)(C1C=CC=CC=1)C(C1C=CC=CC=1)=O>[OH-].[Na+]>[F:8][C:9]([F:13])([F:12])[CH2:10][CH2:11][S:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18] |f:4.5|

Inputs

Step One
Name
Quantity
81 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10.28 g
Type
reactant
Smiles
FC(C=C)(F)F
Step Three
Name
Quantity
9.2 g
Type
reactant
Smiles
SCCC(=O)O
Name
Quantity
1.07 g
Type
reactant
Smiles
COC(C(=O)C1=CC=CC=C1)(C1=CC=CC=C1)OC
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred with the black light on for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to <−50° C. with a dry ice/acetone bath
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
was turned on (Starting temperature: −24° C.)
CUSTOM
Type
CUSTOM
Details
a high temperature of 27.5° C.
TEMPERATURE
Type
TEMPERATURE
Details
to heat from the lamp
WAIT
Type
WAIT
Details
After 4 hours the black light was turned off
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction concentrated by rotary evaporation (41° C., 6 mm Hg)
CUSTOM
Type
CUSTOM
Details
giving a pale yellow oil (18.09 g, 51:1 linear:branched isomer, 90 wt % linear isomer by GC internal standard assay, 16.26 g active, 93%)
WASH
Type
WASH
Details
was washed with toluene (30 mL)
CUSTOM
Type
CUSTOM
Details
to remove non-polar impurities
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
giving a pale yellow oil (14.15 g, 34:1 linear:branched isomer, 94 wt % linear isomer by GC internal standard assay, 13.26 g active, 76%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC(CCSCCC(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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